N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC10005060
Molecular Formula: C18H17N9OS
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N9OS |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 2-N-(4-methoxyphenyl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C18H17N9OS/c1-28-14-9-7-12(8-10-14)20-17-22-15(21-16(19)23-17)11-29-18-24-25-26-27(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H3,19,20,21,22,23) |
| Standard InChI Key | LYZWXARLFZPZLN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=NN3C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=NN3C4=CC=CC=C4 |
Introduction
Structural Features
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Molecular Formula: The molecular formula for this compound is not explicitly listed in the available sources, but based on its structure, it can be inferred to be similar to other triazine derivatives with tetrazole and methoxyphenyl groups.
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Key Components:
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Triazine Ring: Provides a stable backbone for the molecule.
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Tetrazole Moiety: Known for its ability to participate in various biological interactions.
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Methoxyphenyl Group: Contributes to the compound's solubility and reactivity.
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Synthesis and Preparation
The synthesis of triazine derivatives often involves multi-step reactions, including the formation of the triazine ring and the incorporation of the tetrazole and methoxyphenyl groups. These reactions typically require specific reagents and conditions to optimize yields and purity. Industrial production may utilize continuous flow reactors for enhanced efficiency.
Potential Applications
While specific data on N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is limited, its structural analogs have shown promise in various fields:
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Medicinal Chemistry: Compounds with similar structures have been investigated for antimicrobial and anticancer properties, suggesting potential therapeutic applications.
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Materials Science: The unique structure of these compounds can lead to diverse chemical properties, making them interesting for materials research.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine | Contains an ethyl group instead of methoxy | Potential antimicrobial and anticancer properties |
| N-(2-chlorophenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine | Chlorinated phenyl group | May exhibit different biological activities due to halogen substitution |
| N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine | Methoxy group | Potentially different solubility and reactivity |
Research Findings and Future Directions
Given the lack of specific research findings on N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine, further studies are necessary to fully elucidate its chemical properties and biological activities. Interaction studies with biological systems would be crucial for understanding its potential applications.
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